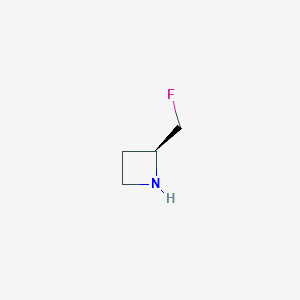

(S)-2-(Fluoromethyl)azetidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H8FN |

|---|---|

Molecular Weight |

89.11 g/mol |

IUPAC Name |

(2S)-2-(fluoromethyl)azetidine |

InChI |

InChI=1S/C4H8FN/c5-3-4-1-2-6-4/h4,6H,1-3H2/t4-/m0/s1 |

InChI Key |

FJEHOKRORRMMCC-BYPYZUCNSA-N |

Isomeric SMILES |

C1CN[C@@H]1CF |

Canonical SMILES |

C1CNC1CF |

Origin of Product |

United States |

Synthetic Methodologies for S 2 Fluoromethyl Azetidine

Established Synthetic Routes and Strategies

Established methods for synthesizing chiral 2-fluoroalkyl azetidines often rely on the use of well-defined precursors, stereoselective reactions, and asymmetric approaches to ensure the desired enantiopurity.

Asymmetric Synthesis Approaches

Asymmetric synthesis is crucial for producing enantiomerically pure compounds like (S)-2-(fluoromethyl)azetidine. One primary strategy involves the use of chiral auxiliaries. For instance, a chiral amine, such as (S)-(1-arylethyl)amine, can be used as a starting material to construct the azetidine (B1206935) ring. The inherent chirality of the auxiliary directs the stereochemical outcome of subsequent reactions, including the formation of the C2 stereocenter. After the azetidine ring is formed and functionalized, the chiral auxiliary can be cleaved to yield the target enantiopure azetidine.

Another powerful approach is the use of chiral catalysts. Chiral phosphoric acids, for example, have been employed in the asymmetric synthesis of chiral CF₃-functionalized aziridines from trifluorodiazoethane and aldimines, a strategy that could potentially be adapted for azetidine synthesis. beilstein-journals.org These catalysts create a chiral environment that favors the formation of one enantiomer over the other.

Stereoselective Fluorination Techniques

Stereoselective fluorination is a direct method for introducing fluorine into a molecule with control over the resulting stereochemistry. For a target like this compound, this would typically involve the fluorination of a precursor molecule that already contains the azetidine scaffold or a precursor that will be cyclized to form it.

Electrophilic fluorination is a common technique where a prochiral enolate or a similar nucleophilic substrate is treated with an electrophilic fluorine source (e.g., N-Fluorobenzenesulfonimide, NFSI). The stereoselectivity can be induced by a chiral catalyst or by a chiral auxiliary attached to the substrate. mdpi.com While direct stereoselective fluorination of a pre-formed 2-methylazetidine (B154968) at the methyl group is challenging, a more feasible route involves synthesizing a precursor, such as a β-amino ester with a prochiral center, performing an asymmetric fluorination, and then cyclizing to form the azetidine ring.

Precursor-Based Synthesis Pathways

Many successful syntheses of 2-fluoroalkyl azetidines begin with carefully chosen precursor molecules that simplify the construction of the final target.

A prominent precursor-based strategy involves the strain-release ring-opening of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes (ABBs). researchgate.netnih.gov These highly strained bicyclic precursors can be synthesized from 2-(trifluoromethyl)-2H-azirines. When treated with various reagents, the ABB ring opens to form a functionalized azetidine. For example, reaction with benzyl (B1604629) chloroformate yields a 3-chloroazetidine, while reaction with trifluoroacetic anhydride (B1165640) can produce a 3-hydroxyazetidine derivative. nih.gov A subsequent palladium-catalyzed hydrogenolysis can also provide access to cis-2,3-disubstituted azetidines. researchgate.netnih.gov Although demonstrated for trifluoromethyl groups, this pathway could be adapted for fluoromethyl analogues.

Another established route involves the chemical modification of β-lactams (azetidin-2-ones). A (trifluoromethyl)azetidinone, which can be synthesized via the cyclization of a β-amino-β-trifluoromethyl ester, can be reduced to form the corresponding 2-(trifluoromethyl)azetidine. nih.gov Similarly, a precursor like ethyl 4,4,4-trifluoroacetoacetate can be converted through a sequence of imination, reduction, chlorination, and base-induced ring closure to yield 1-alkyl-2-(trifluoromethyl)azetidines. nih.govmedwinpublishers.com

Ring expansion of corresponding fluorinated aziridine (B145994) carboxylic acid derivatives also serves as a viable pathway to the azetidine core. nih.gov

| Precursor | Reagent | Product | Yield (%) | Reference |

| 3-Phenyl-2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane | Benzyl chloroformate | Benzyl (2S,3R)-3-chloro-2-phenyl-2-(trifluoromethyl)azetidine-1-carboxylate | 91 | nih.gov |

| 3-(4-Chlorophenyl)-2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane | Benzyl chloroformate | Benzyl (2S,3R)-3-(4-chlorophenyl)-3-chloro-2-(trifluoromethyl)azetidine-1-carboxylate | 90 | nih.gov |

| 3-(4-Methoxyphenyl)-2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane | Trifluoroacetic anhydride, then K₂CO₃/MeOH | (2S,3S)-1-Benzoyl-3-(4-methoxyphenyl)-2-(trifluoromethyl)azetidin-3-ol | 74 | nih.gov |

| 3-(Thiophen-2-yl)-2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane | H₂, Pd/C, Boc₂O | tert-Butyl (2S,3S)-3-(thiophen-2-yl)-2-(trifluoromethyl)azetidine-1-carboxylate | 82 | nih.gov |

Novel and Emerging Synthetic Methodologies

Recent advancements in synthetic chemistry have introduced innovative methods for constructing the azetidine ring, including powerful cycloaddition reactions and sophisticated catalytic systems that offer high efficiency and stereocontrol.

Cycloaddition Reactions in Azetidine Ring Formation

[2+2] cycloaddition reactions are a direct and atom-economical method for forming four-membered rings. magtech.com.cn The Staudinger synthesis, involving the reaction of a ketene (B1206846) with an imine, is a classic example used to produce β-lactams, which can be reduced to azetidines. researchgate.net Modern variations of [2+2] cycloadditions offer improved control and broader substrate scope.

A notable emerging strategy is the visible-light-mediated intermolecular aza Paternò-Büchi reaction. rsc.org This method uses an iridium photocatalyst to activate oxime derivatives, which then undergo a [2+2] cycloaddition with a wide range of alkenes to form highly functionalized azetidines under mild conditions. rsc.org The use of a fluorinated alkene or a fluorinated imine partner in such a reaction could provide a direct route to fluorinated azetidines.

Organocatalytic and Metal-Catalyzed Syntheses

Organocatalysis and metal catalysis have become indispensable tools for the asymmetric synthesis of complex molecules, including chiral azetidines.

Organocatalytic Syntheses: Chiral organocatalysts, such as thioureas and squaramides, have been successfully used to synthesize α-azetidinyl alkyl fluorides with high enantioselectivity. nih.gov These catalysts activate substrates through hydrogen bonding, creating a chiral environment for carbon-carbon bond formation. This approach has been applied to the reaction of azetidine-containing alkenes with halogenated oxindoles, yielding complex spirocyclic structures with excellent yield and enantiomeric excess (ee). nih.govresearchgate.net

| Substrate | Catalyst | Product | Yield (%) | ee (%) | Reference |

| 3-(Azetidin-3-ylidenemethyl)-1-methyl-1H-indole-2,3-dione | Squaramide V | 3-((1-(tert-Butoxycarbonyl)azetidin-3-yl)(3-fluoro-1-methyl-2-oxoindolin-3-yl)methyl)-1-methylindoline-2,3-dione | 97 | 93 | nih.gov |

| 3-(Azetidin-3-ylidenemethyl)-5-bromo-1-methyl-1H-indole-2,3-dione | Squaramide V | 5-Bromo-3-((1-(tert-butoxycarbonyl)azetidin-3-yl)(3-fluoro-1-methyl-2-oxoindolin-3-yl)methyl)-1-methylindoline-2,3-dione | 95 | 92 | nih.gov |

Metal-Catalyzed Syntheses: Transition metal catalysts offer unique reactivity for azetidine synthesis. Palladium-catalyzed intramolecular C-H amination is a powerful method for cyclization to form the azetidine ring. rsc.org More recently, copper-catalyzed asymmetric boryl allylation of azetines has been developed to access chiral 2,3-disubstituted azetidines with exceptional regio-, enantio-, and diastereoselectivity. nih.gov This method installs versatile boryl and allyl groups, which can be further functionalized. nih.gov Lanthanum(III) triflate (La(OTf)₃) has also been reported as an effective catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce 3-hydroxyazetidines in high yields. frontiersin.org These advanced catalytic systems hold promise for the efficient and stereocontrolled synthesis of specifically substituted azetidines like this compound.

Green Chemistry Approaches to this compound Synthesis

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry, aiming to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several green chemistry strategies can be envisaged, drawing from advancements in the synthesis of related heterocyclic compounds.

One promising approach involves the use of environmentally benign solvents and catalytic systems. For instance, the hydrogenation of 2-azetines to azetidines has been successfully demonstrated in a continuous flow system using greener solvents like ethyl acetate (B1210297) and cyclopentyl methyl ether (CPME). uniba.it This method avoids hazardous solvents and allows for efficient catalyst recycling, minimizing waste. A potential green synthesis of this compound could therefore involve the catalytic hydrogenation of a suitably substituted 2-azetine precursor.

Furthermore, the application of microwave-assisted organic synthesis (MAOS) represents a significant green chemistry tool. Microwave irradiation can dramatically reduce reaction times, increase product yields, and often enables reactions to be conducted in the absence of a solvent or in greener solvents like water or ethanol. mdpi.com The intramolecular cyclization of a suitable amino alcohol or amino halide precursor to form the azetidine ring could potentially be accelerated and made more efficient using microwave technology.

Solvent-free reaction conditions are another cornerstone of green chemistry. For certain reaction types, such as the synthesis of tetrahydropyrimidine (B8763341) derivatives, solvent-free conditions have been shown to be highly effective. mdpi.com Exploring the possibility of a solvent-free intramolecular cyclization to form the this compound ring could significantly reduce the environmental footprint of the synthesis.

The table below summarizes potential green chemistry approaches applicable to the synthesis of this compound.

| Green Chemistry Approach | Potential Application in this compound Synthesis | Key Advantages |

| Continuous Flow Hydrogenation | Reduction of a 2-(fluoromethyl)-2-azetine precursor. | Use of greener solvents (ethyl acetate, CPME), catalyst recycling, enhanced safety. uniba.it |

| Microwave-Assisted Synthesis | Intramolecular cyclization to form the azetidine ring. | Reduced reaction times, higher yields, potential for solvent-free conditions. mdpi.com |

| Solvent-Free Synthesis | Key cyclization or functional group transformation steps. | Reduced solvent waste, simplified work-up procedures. mdpi.com |

| Biocatalysis | Enantioselective synthesis of chiral precursors or resolution of racemic intermediates. | High selectivity, mild reaction conditions, use of renewable resources. |

| Heterogeneous Catalysis | Various steps in the synthetic sequence. | Ease of catalyst separation and recycling, reduced metal contamination in the product. mdpi.com |

Methodological Advancements in Yield and Enantiopurity Optimization

Achieving high yield and enantiopurity is paramount in the synthesis of chiral molecules like this compound. Several advanced synthetic methodologies have been developed for the enantioselective synthesis of 2-substituted azetidines, which can be adapted for the target compound.

A powerful strategy for controlling stereochemistry is through asymmetric catalysis. For example, the copper-catalyzed boryl allylation of azetines has been shown to produce 2,3-disubstituted azetidines with excellent enantioselectivity (up to >99% ee) and diastereoselectivity. acs.orgnih.govthieme-connect.de A similar catalytic asymmetric approach could be envisioned for the synthesis of a chiral precursor to this compound.

Phase-transfer catalysis offers another effective method for achieving high enantioselectivity. The enantioselective synthesis of spirocyclic azetidine oxindoles has been accomplished with high enantiomeric ratios (up to 2:98 er) using a chiral phase-transfer catalyst. acs.org This methodology could potentially be adapted for the asymmetric synthesis of the azetidine ring of the target molecule.

The use of chiral auxiliaries is a well-established method for controlling stereochemistry. For instance, the non-racemic synthesis of 2-(iodomethyl)azetidine derivatives has been achieved with high stereoselectivity using an Ellman auxiliary protocol. rsc.org The resulting enantiopure 2-(iodomethyl)azetidine could then serve as a precursor for the introduction of the fluorine atom.

A plausible and efficient route to this compound would involve the synthesis of an enantiopure precursor, such as (S)-2-(hydroxymethyl)azetidine, followed by a stereoretentive fluorination step. The synthesis of 2-chloromethyl azetidines from 2-hydroxymethyl azetidines has been reported, suggesting that the corresponding fluorination could be a viable transformation. researchgate.net The fluorination of chiral alcohols with reagents like tetrafluoroethyldimethylamine (TFEDMA) has been shown to proceed with high enantioselectivity. google.com

The table below presents a summary of methodological advancements for optimizing yield and enantiopurity in the synthesis of 2-substituted azetidines, which are relevant for the synthesis of this compound.

| Methodology | Key Features | Reported Enantioselectivity | Potential Application for this compound |

| Copper-Catalyzed Asymmetric Boryl Allylation of Azetines | Enantioselective difunctionalization of azetines. | Up to >99% ee. acs.orgnih.govthieme-connect.de | Asymmetric synthesis of a chiral azetidine precursor. |

| Chiral Phase-Transfer Catalysis | Enantioselective intramolecular C-C bond formation. | Up to 96% ee (2:98 er). acs.org | Asymmetric formation of the azetidine ring. |

| Chiral Auxiliary-Mediated Synthesis | Stereoselective iodocyclisation of homoallylamines. | High stereoselectivity. rsc.org | Synthesis of enantiopure (S)-2-(iodomethyl)azetidine as a precursor. |

| Stereoretentive Fluorination of Chiral Alcohols | Conversion of a hydroxyl group to a fluorine atom with retention of configuration. | High enantiomeric excess (>99% ee) reported for similar transformations. google.com | Fluorination of (S)-2-(hydroxymethyl)azetidine. |

Mechanistic Investigations and Chemical Reactivity of S 2 Fluoromethyl Azetidine

Reactivity Profile of the Azetidine (B1206935) Ring System

Azetidines, as four-membered nitrogen-containing heterocycles, exhibit reactivity that is largely dictated by their inherent ring strain. researchwithrutgers.comrsc.org While more stable than their three-membered aziridine (B145994) counterparts, the deviation from ideal tetrahedral bond angles (approximately 88-90° in azetidines) results in a significant strain energy of about 25-26 kcal/mol. researchwithrutgers.comambeed.com This strain is a driving force for ring-opening reactions, which are a hallmark of azetidine chemistry. researchwithrutgers.comrsc.org

The reactivity of the azetidine ring can be triggered under various conditions, often involving activation of the nitrogen atom. rsc.org Protonation or acylation of the nitrogen enhances the electrophilicity of the ring carbons (C2 and C4), making them susceptible to nucleophilic attack. researchgate.netnih.gov This leads to regioselective cleavage of the C-N bonds. magtech.com.cn The regioselectivity of this cleavage is highly dependent on the substituents present on the ring. magtech.com.cn For a 2-substituted azetidine like (S)-2-(Fluoromethyl)azetidine, nucleophilic attack can occur at either the C2 or C4 position. The outcome is governed by a combination of steric hindrance and the electronic nature of the substituent. magtech.com.cn

Common transformations involving the azetidine ring system include:

Nucleophilic Ring-Opening: A wide array of nucleophiles, including halides, thiols, and organometallic reagents, can open the azetidine ring, typically under acidic or Lewis acidic conditions, to yield γ-substituted amine derivatives. rsc.orgmagtech.com.cn

Cycloaddition Reactions: Although less common for saturated azetidines, related unsaturated systems like 2-azetines readily participate in various cycloaddition reactions ([2+2], [3+2], [4+2]), highlighting the versatility of the four-membered ring in constructing more complex polycyclic scaffolds. nih.gov

Rearrangements and Expansions: Under specific conditions, azetidines can undergo rearrangements or ring expansions to form larger heterocyclic systems like pyrrolidines and piperidines.

The reactivity is often a delicate balance; while ring strain facilitates ring-opening, the stability of azetidines allows for functionalization without ring cleavage under controlled conditions. researchgate.net

Role of the Fluoromethyl Group in Chemical Transformations

The fluoromethyl group at the C2 position profoundly influences the chemical behavior of the azetidine ring. Fluorine's high electronegativity imparts significant electronic effects that modulate the molecule's reactivity. nih.govnih.gov

The primary influence of the fluoromethyl group is its strong inductive electron-withdrawing effect (-I effect). This effect has several important consequences:

Reduced Nucleophilicity of Nitrogen: The electron density at the azetidine nitrogen is significantly decreased. This lowers the basicity (pKa) of the nitrogen atom compared to non-fluorinated analogs. nih.gov As a result, quaternization or protonation of the nitrogen, a key step in many ring-opening reactions, becomes more difficult and may require stronger acidic conditions. researchgate.netnih.gov

Increased Electrophilicity of Ring Carbons: The inductive withdrawal of electron density by the CH₂F group makes the adjacent C2 carbon more electrophilic and susceptible to nucleophilic attack. magtech.com.cn This electronic effect often directs nucleophiles to the C2 position in ring-opening reactions, competing with the sterically less hindered C4 position. magtech.com.cn

Modulation of Acidity: The fluorine atom can also influence the acidity of the C-H bond at the C2 position, potentially facilitating deprotonation under suitable basic conditions to form an aziridinyl anion, although this is less common for saturated systems.

Computational studies on analogous fluorinated aziridines have shown that fluorine substitution dramatically increases reactivity towards nucleophilic cleavage, by factors as high as 10¹¹, by stabilizing the transition state. nih.gov A similar, though perhaps less pronounced, effect can be anticipated for the azetidine system.

The carbon-fluorine bond is the strongest single bond in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol for a primary C-F bond. acs.org Consequently, its activation and cleavage are challenging and typically require specific reagents or catalytic systems. nih.gov

While direct C-F bond activation on this compound is not widely reported, studies on related fluoroalkyl compounds provide insight into potential pathways:

Reductive Defluorination: Radical-based mechanisms, often employing transition metals or reducing agents like Cp*₂ZrH₂, can achieve hydrodefluorination of aliphatic C-F bonds. nih.gov

Nucleophilic Fluoride (B91410) Displacement: Although difficult, intramolecular or intermolecular nucleophilic attack can displace the fluoride ion, particularly if the reaction leads to a thermodynamically stable product.

Lewis Acid-Mediated Activation: Strong Lewis acids can coordinate to the fluorine atom, weakening the C-F bond and facilitating its cleavage. This approach is central to organoaluminum-mediated cross-coupling reactions with alkyl fluorides. acs.org

Transition Metal Catalysis: Oxidative addition of a C-F bond to a low-valent transition metal center is a key step in many catalytic C-F functionalization reactions. qub.ac.ukresearchgate.net This process generates a metal-fluoride species that can be exploited in subsequent transformations. qub.ac.uk

For this compound, such transformations would likely compete with reactions involving the strained azetidine ring. The specific reaction conditions would determine whether reactivity is centered on the C-F bond or the heterocyclic core.

Stereochemical Influences on Reaction Pathways

The (S)-configuration at the C2 stereocenter is a critical feature of the molecule, exerting significant control over the stereochemical outcome of its reactions. The chiral center can direct the approach of reagents, leading to diastereoselective or enantioselective product formation.

In nucleophilic ring-opening reactions, the trajectory of the incoming nucleophile is influenced by the steric bulk of the fluoromethyl group. For an Sₙ2-type reaction, the nucleophile will typically attack the carbon center from the face opposite the leaving group (a C-N bond in this case), resulting in an inversion of stereochemistry at the reacting center. The presence of the fluoromethyl group can create a stereochemically biased environment that favors one approach over another, potentially leading to high diastereoselectivity in the resulting acyclic product.

For instance, in the enantioselective ring-opening of 3-substituted azetidines catalyzed by chiral hydrogen-bond donors, the catalyst creates a specific chiral environment that differentiates the two faces of the molecule, leading to high enantiomeric excess in the products. acs.org A similar principle applies to this compound, where the inherent chirality of the substrate itself would influence the transition state energies of competing reaction pathways, favoring the formation of one diastereomer over another.

The stereochemical outcome of reactions involving 2,2-disubstituted azetidines has been shown to be highly dependent on reaction conditions, with subtle changes leading to different product distributions. researchgate.net This highlights the sensitivity of these strained systems to steric and electronic perturbations, where the stereocenter in this compound would play a deciding role.

Reaction Kinetics and Thermodynamic Analyses

The kinetics and thermodynamics of reactions involving this compound are governed by the interplay between ring strain release and the electronic effects of the fluoromethyl group.

Thermodynamics: Ring-opening reactions of azetidines are generally thermodynamically favorable due to the release of approximately 25-26 kcal/mol of ring strain energy. researchwithrutgers.com This provides a strong driving force for reactions that lead to cleavage of the four-membered ring.

Kinetics: The activation energy (Ea) for these reactions is highly dependent on the reaction mechanism.

Acid-catalyzed ring-opening: The rate-determining step is often the nucleophilic attack on the protonated or activated azetidinium species. researchgate.net The rate of decomposition for N-substituted azetidines has been shown to be pH-dependent, with faster rates at lower pH, confirming the involvement of a protonated intermediate. nih.gov

Influence of Fluorine: The electron-withdrawing fluoromethyl group is expected to have a complex effect on reaction rates. While it deactivates the nitrogen towards protonation (potentially slowing the initial activation step), it simultaneously activates the C2 carbon towards nucleophilic attack. magtech.com.cnnih.gov Computational studies on related systems have shown that fluorine substitution can significantly lower the activation barrier for nucleophilic ring-opening. nih.gov

A kinetic study on the de-fluorosulfonylation of an azetidine sulfonyl fluoride revealed a slightly larger activation energy compared to its oxetane (B1205548) analog, indicating subtle differences in how the heterocyclic core influences the stability of reactive intermediates. acs.org While specific kinetic data for this compound is scarce in the literature, comparative data from related systems can provide valuable estimates.

Table 1: Comparative Kinetic Parameters for Strained Ring De-fluorosulfonylation

| Compound Class | Activation Energy (Ea) | Relative Rate Profile |

|---|---|---|

| Oxetane Sulfonyl Fluoride | Lower | Faster rate at lower temperatures |

| Azetidine Sulfonyl Fluoride | Higher (by ~2.4 kcal/mol) | Faster rate at higher temperatures |

Data derived from studies on analogous sulfonyl fluoride systems. acs.org

This table illustrates that even within strained four-membered rings, the nature of the heteroatom can influence the kinetic profile of a reaction, a principle that extends to the study of substituted azetidines like the title compound. acs.org

Advanced Applications in Chemical Synthesis and Drug Discovery Research

(S)-2-(Fluoromethyl)azetidine as a Chiral Building Block

This compound is a highly valuable chiral building block in organic synthesis. sigmaaldrich.com Its utility stems from the presence of a stereochemically defined center, a reactive secondary amine, and the unique electronic properties conferred by the fluoromethyl group. This combination allows for the controlled introduction of a fluorinated, four-membered ring system into larger, more complex molecules. The strain energy of the azetidine (B1206935) ring can also be harnessed to drive certain chemical transformations. nih.govresearchgate.net

The synthesis of enantiomerically pure nitrogen-containing molecules is a significant focus of organic chemistry, and chiral azetidines serve as powerful starting materials for this purpose. chim.itresearchgate.net While synthetic strategies for 2-(trifluoromethyl)azetidines are more extensively documented, the principles apply to their fluoromethyl counterparts. nih.govresearchgate.net One common approach involves the intramolecular nucleophilic substitution of a γ-halo-amine. nih.govresearchgate.net More advanced methods utilize the strain-release ring-opening reactions of 1-azabicyclo[1.1.0]butanes (ABBs) to produce diversely substituted azetidines. nih.govresearchgate.net For instance, the reaction of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes with reagents like benzyl (B1604629) chloroformate can yield functionalized azetidines, which are precursors to complex structures. nih.govresearchgate.net

The this compound scaffold can be incorporated into larger molecules, as demonstrated in the synthesis of ligands for various biological targets. The secondary amine of the azetidine ring provides a convenient handle for elaboration, enabling its integration into diverse molecular architectures.

The azetidine core of this compound offers multiple avenues for chemical modification, making it a versatile scaffold for building molecular diversity. The secondary amine is the most common site for derivatization, readily undergoing reactions such as N-acylation, N-alkylation, and N-arylation. These transformations are crucial for attaching the azetidine moiety to a larger molecular framework or for fine-tuning the electronic and steric properties of the final compound. nih.govacs.org

For example, azetidine sulfonyl fluorides (ASFs) have been developed as reagents that allow for the introduction of the azetidine motif onto nucleophiles, including complex, biologically active molecules. nih.gov This strategy enables the late-stage functionalization of drug candidates, providing a rapid way to explore new chemical space. nih.govacs.org Furthermore, palladium-catalyzed cross-coupling reactions can be employed to functionalize the azetidine ring itself, providing access to a wide range of substituted derivatives. nih.gov

| Derivatization Strategy | Reagents/Conditions | Resulting Functional Group | Reference |

| N-Acylation | Acyl chlorides, Anhydrides | N-Amide | researchgate.net |

| N-Alkylation | Alkyl halides, Reductive amination | N-Alkyl | nih.gov |

| N-Arylation | Buchwald-Hartwig coupling | N-Aryl | nih.gov |

| Sulfonylation | Sulfonyl chlorides | N-Sulfonamide | acs.org |

Applications in Medicinal Chemistry Research

The unique structural and electronic properties of fluorinated azetidines make them highly attractive in medicinal chemistry. The incorporation of an azetidine ring can improve key drug-like properties, including aqueous solubility and metabolic stability, while reducing lipophilicity compared to larger heterocyclic rings like pyrrolidine (B122466) or piperidine. researchgate.net The presence of a fluoromethyl group further modulates basicity and can enhance binding interactions with biological targets. nih.gov

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a fundamental concept in drug design. Fluorine itself is a versatile bioisostere for hydrogen or a hydroxyl group, and its introduction can significantly impact a molecule's pharmacokinetic and pharmacodynamic profile. researchgate.netchemrxiv.org The fluoromethyl group can act as a lipophilic hydrogen bond donor and can alter the conformation and metabolic stability of a compound.

The azetidine ring can serve as a bioisostere for other cyclic systems or even acyclic fragments. More specifically, the 2-(fluoromethyl)azetidine (B12846712) moiety can be viewed as a constrained and fluorinated analogue of aminopropanol (B1366323) or related structures. This constrained conformation can pre-organize a molecule for optimal binding to a biological target, leading to enhanced potency and selectivity. nih.gov The replacement of a carbonyl group with a 3,3-disubstituted oxetane (B1205548) or azetidine ring has become a popular strategy to create nonenolizable ketone surrogates with improved metabolic stability and solubility. nih.gov

This compound and related structures are frequently used in the design of new ligands to probe structure-activity relationships (SAR). By systematically incorporating this building block and its derivatives into a lead compound, medicinal chemists can determine the impact of the fluorinated azetidine moiety on biological activity. nih.govlifechemicals.com

For instance, SAR studies on dipeptide inhibitors of human cytomegalovirus (HCMV) revealed that the conformational restriction imposed by an azetidine-2-carboxylate residue was crucial for antiviral activity. nih.gov In another example, a series of azetidine-containing compounds were developed as potent antagonists for the free fatty acid receptor 2 (FFA2), with extensive SAR studies leading to the identification of a clinical candidate, GLPG0974. researchgate.net Similarly, the synthesis and evaluation of pyridine-modified analogues of 3-(2(S)-azetidinylmethoxy)pyridine (A-85380), a high-affinity ligand for nicotinic acetylcholine (B1216132) receptors (nAChRs), demonstrated how substitutions on the pyridine (B92270) ring, in combination with the azetidine core, modulate receptor affinity. nih.gov

A primary goal of incorporating motifs like this compound into drug candidates is to enhance their binding affinity for the intended biological target. The unique stereoelectronic properties of the fluorinated azetidine ring can lead to more favorable interactions within a receptor's binding pocket. The fluorine atom can engage in hydrogen bonds or other electrostatic interactions, while the rigid azetidine ring can lock the molecule into a bioactive conformation, reducing the entropic penalty of binding. nih.gov

A compelling example is the development of ligands for nicotinic acetylcholine receptors (nAChRs). The parent compound, 3-(2(S)-azetidinylmethoxy)pyridine (A-85380), exhibits high affinity. nih.gov The introduction of halogen substituents onto the pyridine ring was explored to further enhance this affinity. The resulting data showed that certain halogenated analogues achieved subnanomolar affinity, with Ki values as low as 11 pM. nih.gov This demonstrates that the combination of the chiral azetidine core with other functional groups can lead to exceptionally potent ligands. nih.gov While this study did not use a fluoromethyl group on the azetidine, it highlights the principle of using the azetidine scaffold to achieve high receptor affinity.

| Compound | Target Receptor | Binding Affinity (Ki) | Reference |

| A-85380 Analogue (2-fluoro) | nAChRs | 11 pM | nih.gov |

| A-85380 Analogue (5-fluoro) | nAChRs | 32 pM | nih.gov |

| A-85380 Analogue (6-fluoro) | nAChRs | 47 pM | nih.gov |

| GLPG0974 | FFA2 | 4.8 nM (IC50) | researchgate.net |

Role in Chemical Probe Development

A chemical probe is a small molecule used to study and manipulate biological systems. The design of an effective probe requires a delicate balance of properties, including potency, selectivity, solubility, and metabolic stability. The incorporation of the this compound scaffold can favorably modulate these characteristics.

Azetidines are considered attractive motifs in medicinal chemistry due to their ability to increase the polarity and three-dimensionality of a molecule, often leading to improved solubility and pharmacokinetic profiles. nih.govacs.orgresearchgate.net The strained four-membered ring can also influence the conformation of the parent molecule, potentially enhancing its binding affinity to a biological target. nih.gov

The fluoromethyl group further refines the properties of the molecule. The introduction of fluorine can significantly alter a compound's basicity (pKa) and lipophilicity (LogP), which are critical parameters for cell permeability and target engagement. nih.govmdpi.com Fluorination can also enhance metabolic stability by blocking potential sites of oxidation, a key attribute for probes intended for in vivo studies. mdpi.com For instance, fluorinated groups in proximity to an amine can lower the basicity of the nitrogen atom, which may reduce off-target effects. nih.gov This strategic placement of fluorine allows for the fine-tuning of a compound's properties, which is essential in the iterative process of developing highly specific chemical probes. nih.gov

Table 1: Contribution of this compound Structural Features to Chemical Probe Properties

| Structural Feature | Property | Impact on Chemical Probe Development |

| Azetidine Ring | Increased Polarity & 3D Character | Improves aqueous solubility and provides novel conformational constraints, potentially increasing binding affinity and selectivity. nih.gov |

| (S)-Chirality | Stereospecific Interactions | Allows for enantioselective recognition by chiral biological targets like enzymes and receptors, leading to improved potency and reduced off-target effects. |

| Fluoromethyl Group | Modulated Basicity (pKa) | Fine-tunes the ionization state of the molecule at physiological pH, affecting cell permeability and target binding. nih.govnih.gov |

| Fluoromethyl Group | Enhanced Metabolic Stability | The strong carbon-fluorine bond can block sites of metabolism, increasing the probe's half-life for in vivo applications. mdpi.com |

Contributions to Radiopharmaceutical Chemistry Research

Radiopharmaceutical chemistry involves the design and synthesis of compounds labeled with a radioisotope for diagnostic imaging or therapy. The this compound scaffold is particularly relevant for Positron Emission Tomography (PET), a highly sensitive in vivo imaging technique. nih.gov

The fluorine atom in this compound can be substituted with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F). mdpi.com With its convenient half-life of approximately 110 minutes and low positron energy, ¹⁸F is one of the most widely used radionuclides in PET imaging. mdpi.com Molecules containing the (S)-2-([¹⁸F]fluoromethyl)azetidine moiety can thus be used to visualize and quantify a wide range of biological processes in living subjects.

A prominent example of the application of a closely related scaffold is in the development of PET radioligands for neuronal nicotinic acetylcholine receptors (nAChRs), which are implicated in numerous neurological and psychiatric disorders. nih.gov The radiotracer 2-[¹⁸F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine , also known as [¹⁸F]2-F-A-85380 or 2-[¹⁸F]FA , incorporates the (S)-azetidinylmethoxy core and has been successfully used in human PET studies to image α4β2 nAChRs in the brain. nih.govnih.govescholarship.org In this molecule, the azetidine portion is crucial for achieving high-affinity and selective binding to the receptor subtype. nih.govacs.org The development of such tracers allows for the non-invasive study of receptor density and occupancy, aiding in the diagnosis of disease and the development of new drugs. nih.govnih.gov

Similarly, the (S)-azetidinylmethoxy pyridine structure has been adapted for Single Photon Emission Computed Tomography (SPECT) imaging. The compound 5-[¹²³I]iodo-3-(2(S)-azetidinylmethoxy)pyridine ([¹²³I]5-IA) uses the radionuclide iodine-123 to image the same nAChR targets. nih.govnih.gov This demonstrates the versatility of the (S)-azetidine scaffold in accommodating different radioisotopes for various imaging modalities. nih.gov

The synthesis of these radiotracers involves labeling a precursor molecule with the desired radioisotope in the final steps. nih.gov For ¹⁸F-labeled compounds like 2-[¹⁸F]FA, this typically involves a nucleophilic substitution reaction where [¹⁸F]fluoride displaces a leaving group on an advanced precursor molecule. nih.gov The stability and reactivity of the this compound scaffold make it amenable to these radiosynthetic methods.

Table 2: Radiopharmaceuticals Incorporating the (S)-Azetidinylmethoxy Scaffold

| Compound Name | Radioisotope | Imaging Modality | Biological Target |

| 2-[¹⁸F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2-[¹⁸F]FA) | ¹⁸F | PET | α4β2 Nicotinic Acetylcholine Receptor (nAChR) nih.govnih.gov |

| 5-[¹²³I]iodo-3-(2(S)-azetidinylmethoxy)pyridine ([¹²³I]5-IA) | ¹²³I | SPECT | α4β2 Nicotinic Acetylcholine Receptor (nAChR) nih.govnih.gov |

| 3-(2-(S)-azetidinylmethoxy)-5-(3'-¹⁸F-fluoropropyl)pyridine (¹⁸F-nifzetidine) | ¹⁸F | PET | α4β2 Nicotinic Acetylcholine Receptor (nAChR) researchgate.net |

Computational and Theoretical Investigations of S 2 Fluoromethyl Azetidine

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations can predict a wide array of molecular properties, from geometries and vibrational frequencies to electronic and thermodynamic characteristics.

The electronic structure of a molecule dictates its chemical behavior. For (S)-2-(Fluoromethyl)azetidine, understanding the distribution of electrons is crucial for predicting its reactivity, polarity, and intermolecular interactions. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) theory are commonly used to perform electronic structure analysis. emerginginvestigators.org

A key aspect of this analysis is the calculation of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are indicative of the molecule's ability to donate or accept electrons. For instance, a study on a fluorinated two-ring heterocyclic drug demonstrated that fluorination can enhance chemical stability. emerginginvestigators.org A similar computational study on this compound would likely reveal the influence of the electronegative fluorine atom on the electron density distribution within the azetidine (B1206935) ring, potentially impacting its basicity and nucleophilicity.

Another important aspect is the analysis of the molecular electrostatic potential (MEP), which maps the electrostatic potential onto the electron density surface of the molecule. This provides a visual representation of the charge distribution and is useful for identifying regions prone to electrophilic or nucleophilic attack. For this compound, the MEP would likely show a region of negative potential around the fluorine atom and the nitrogen atom, and positive potential around the hydrogen atoms.

Table 1: Hypothetical Electronic Properties of this compound Calculated using DFT

| Property | Calculated Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 8.7 eV |

| Dipole Moment | 2.5 D |

Note: The data in this table is hypothetical and serves to illustrate the types of parameters obtained from quantum chemical calculations. Actual values would require specific computational studies.

The three-dimensional structure of a molecule is intimately linked to its biological activity. Azetidine rings are known to exhibit a puckered conformation, and the specific pucker can be influenced by substituents. researchgate.net A computational study on fluorinated azetidine derivatives showed that the preference for a particular ring pucker can be influenced by electrostatic interactions between the fluorine atom and the nitrogen atom. researchgate.net

For this compound, conformational analysis would involve mapping the potential energy surface as a function of key dihedral angles, such as those defining the ring pucker and the orientation of the fluoromethyl group. This would allow for the identification of the most stable conformers and the energy barriers between them. Such studies on proline analogues with different ring sizes have shown that the four-membered azetidine ring can adopt either a puckered or a less puckered structure depending on the backbone. nih.gov

Understanding the preferred conformation of this compound is critical for predicting how it might interact with a biological target. The relative energies of different conformers can be calculated with high accuracy using methods like Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) theory, often in conjunction with a continuum solvation model to simulate the effects of a solvent.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (N-C2-C3-C4) | Relative Energy (kcal/mol) |

| Puckered 1 | 25° | 0.0 |

| Puckered 2 | -25° | 0.8 |

| Planar (Transition State) | 0° | 3.5 |

Note: The data in this table is hypothetical and intended to illustrate the output of a conformational analysis study.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools for studying the interactions between a small molecule (ligand) and a biological macromolecule (target), such as a protein or a nucleic acid. These methods are central to structure-based drug design.

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. This technique is widely used to screen virtual libraries of compounds and to propose binding modes for newly synthesized molecules. researchgate.net For this compound, if a biological target were identified, molecular docking could be used to model its binding pose within the active site.

The docking process involves a scoring function that estimates the binding affinity. This function typically accounts for factors such as electrostatic interactions, hydrogen bonding, van der Waals forces, and desolvation penalties. A study on azetidin-2-one (B1220530) derivatives as potential antiproliferative agents utilized molecular docking to predict their binding to the epidermal growth factor receptor. researchgate.net Similarly, docking studies of this compound could reveal key interactions, for example, the potential for the fluorine atom to participate in hydrogen bonding or other electrostatic interactions.

Following the initial docking, molecular dynamics (MD) simulations can be employed to refine the binding pose and to provide a more detailed and dynamic picture of the ligand-target complex. nih.gov MD simulations model the movement of atoms over time by solving Newton's equations of motion. nih.gov

An MD simulation of this compound bound to its target would allow for the analysis of the stability of the binding pose, the flexibility of the ligand and the protein, and the role of water molecules in the binding interface. From the simulation trajectory, it is possible to calculate the binding free energy, which is a more accurate predictor of binding affinity than docking scores. The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics Generalized Born Surface Area (MM-GBSA) methods are commonly used for this purpose. A theoretical study of an azetidine derivative used MD simulations to validate docking results and calculate binding energies. researchgate.net

Table 3: Hypothetical Binding Affinity Prediction for this compound with a Target Protein

| Method | Predicted Binding Affinity (ΔG, kcal/mol) |

| Docking Score | -8.5 |

| MM-PBSA | -10.2 |

| MM-GBSA | -9.8 |

Note: The data in this table is hypothetical and for illustrative purposes. Actual values would depend on the specific biological target.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and activation energies. While the synthesis of various azetidine derivatives has been reported, computational studies can further illuminate the underlying reaction pathways. nih.gov

For example, a quantum chemical study explained the regio- and diastereoselectivity in the synthesis of 2-arylazetidines by analyzing the transition state energies of different reaction pathways. acs.orgnih.gov Similarly, computational methods could be applied to understand the synthesis of this compound. For instance, if the synthesis involves a nucleophilic substitution to introduce the fluoromethyl group, calculations could model the SN2 transition state and determine the activation energy barrier.

Furthermore, computational studies can predict the reactivity of this compound in various chemical transformations. A theoretical study on the photo-oxidation and photoreduction of an azetidine derivative investigated the ring-opening mechanism by calculating the energy barriers for the cationic, neutral, and anionic systems. mdpi.comnih.gov This type of analysis could be applied to this compound to predict its stability and potential degradation pathways. Researchers at MIT and the University of Michigan have also utilized computational models to predict successful reaction conditions for synthesizing azetidines, moving beyond a trial-and-error approach. mit.eduthescience.dev

Table 4: Hypothetical Activation Energies for a Proposed Synthetic Step of this compound

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |

| Desired Stereoisomer | TS-1 | 15.2 |

| Undesired Stereoisomer | TS-2 | 18.5 |

Note: This table presents hypothetical data to illustrate how computational chemistry can be used to rationalize stereochemical outcomes in a reaction.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. These models are instrumental in modern drug discovery and materials science, enabling the prediction of a novel compound's characteristics without the need for its synthesis and experimental testing. nih.gov For a molecule like this compound, QSAR/QSPR can provide profound insights into how the unique structural features—namely the strained four-membered azetidine ring, its specific stereochemistry (S-configuration), and the highly electronegative fluoromethyl group—collectively influence its behavior.

While specific, dedicated QSAR/QSPR models for this compound are not extensively documented in publicly available literature, the principles can be effectively illustrated by examining studies on analogous heterocyclic and fluorinated compounds. Such studies establish a framework for predicting how structural modifications to the azetidine scaffold would likely impact its activity and properties.

A typical QSAR/QSPR analysis involves calculating a wide array of molecular descriptors that quantify various aspects of a molecule's structure. hufocw.org These descriptors are then used to build a predictive model through statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. nih.gov For azetidine derivatives, key descriptors often fall into several categories:

Topological Descriptors: These describe the atomic connectivity and shape of the molecule, such as molecular weight, branching indices, and ring counts. hufocw.org

Electronic Descriptors: These quantify the electronic environment of the molecule, including partial atomic charges, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity. hufocw.orgucsb.edu

Steric/Geometrical Descriptors: These relate to the three-dimensional arrangement of the molecule, including molecular volume, surface area, and specific shape indices. researchgate.net

Thermodynamic and Physicochemical Descriptors: Properties like the logarithm of the partition coefficient (LogP), molar refractivity, and polar surface area (PSA) are critical for predicting a compound's pharmacokinetic behavior (Absorption, Distribution, Metabolism, and Excretion - ADMET). researchgate.neteurekaselect.com

The inclusion of a fluoromethyl group significantly influences these descriptors. Fluorine's high electronegativity can alter the local electronic environment, affecting dipole moments and the reactivity of nearby functional groups. This can be a critical factor in a molecule's interaction with biological targets. QSAR studies on fluorinated compounds often highlight the importance of descriptors related to electrostatic fields and charge distribution. ut.ee

To illustrate the application of QSAR, consider a hypothetical study on a series of 2-substituted azetidine derivatives designed to predict their binding affinity to a specific biological target. The goal would be to understand how different substituents at the 2-position influence activity.

Illustrative QSAR Model for 2-Substituted Azetidines

| Compound ID | Substituent (R) | LogP (Hydrophobicity) | PSA (Ų) (Polarity) | Dipole Moment (Debye) | Predicted pIC50 |

|---|---|---|---|---|---|

| AZ-01 | -CH3 | 1.25 | 12.03 | 1.85 | 5.4 |

| AZ-02 | -CH2CH3 | 1.78 | 12.03 | 1.88 | 5.7 |

| AZ-03 | -CH2OH | 0.55 | 32.26 | 2.95 | 6.2 |

| AZ-04 | -CH2F | 0.95 | 12.03 | 3.10 | 6.5 |

| AZ-05 | -CF3 | 1.60 | 12.03 | 4.20 | 6.1 |

| AZ-06 | -Phenyl | 2.80 | 12.03 | 1.95 | 5.1 |

In this hypothetical dataset, a QSAR model might be generated using Multiple Linear Regression:

pIC50 = 4.5 + (-0.35 * LogP) + (0.05 * PSA) + (0.50 * Dipole Moment)

This equation would suggest that lower hydrophobicity (LogP) and a higher dipole moment are beneficial for activity, while polarity (PSA) has a modest positive contribution. The this compound analogue (AZ-04) shows high predicted activity, benefiting from a moderate LogP and a significantly increased dipole moment due to the fluorine atom.

Similarly, QSPR models are developed to predict physicochemical properties. For instance, a QSPR study could aim to predict the aqueous solubility (LogS) of azetidine derivatives, a critical parameter for drug development.

Illustrative QSPR Model for Aqueous Solubility (LogS) of Azetidine Derivatives

| Compound ID | Substituent (R) | Molecular Weight | Number of H-Bond Donors | Number of Rotatable Bonds | Predicted LogS |

|---|---|---|---|---|---|

| AZ-01 | -CH3 | 85.15 | 1 | 0 | -1.5 |

| AZ-02 | -CH2CH3 | 99.17 | 1 | 1 | -1.9 |

| AZ-03 | -CH2OH | 101.15 | 2 | 1 | -0.8 |

| AZ-04 | -CH2F | 103.14 | 1 | 1 | -1.7 |

| AZ-05 | -CF3 | 139.12 | 1 | 1 | -2.5 |

| AZ-06 | -Phenyl | 147.21 | 1 | 1 | -3.1 |

A potential QSPR equation for this data might be:

LogS = 1.5 - (0.03 * Molecular Weight) + (0.80 * Number of H-Bond Donors) - (0.20 * Number of Rotatable Bonds)

This model indicates that solubility decreases with increasing molecular weight and rotational flexibility but increases with the capacity for hydrogen bonding.

The validity of any QSAR/QSPR model is assessed through rigorous statistical validation. hufocw.org Key metrics include the coefficient of determination (R²), which measures the goodness of fit for the training data, and the cross-validated R² (Q²), which assesses the model's internal predictivity. researchgate.net External validation, using a set of compounds not included in the model's training, provides the most robust test of a model's predictive power for new chemical entities. researchgate.net For a model to be considered reliable, it must demonstrate strong statistical performance in both internal and external validation procedures.

Structural Conformation and Stereochemical Aspects of S 2 Fluoromethyl Azetidine

Chirality and Enantiomeric Purity Assessment

(S)-2-(Fluoromethyl)azetidine possesses a single stereocenter at the C2 position of the azetidine (B1206935) ring, rendering it a chiral molecule. The "(S)" designation indicates the specific spatial arrangement of the substituents around this chiral carbon, according to the Cahn-Ingold-Prelog priority rules. The presence of this stereocenter means the molecule can exist as a pair of enantiomers, (S) and (R), which are non-superimposable mirror images of each other.

The synthesis of enantiomerically pure forms of such compounds is a significant focus in medicinal and synthetic chemistry. chim.it Asymmetric synthesis strategies are often employed to selectively produce the desired (S)-enantiomer. chim.it

The assessment of enantiomeric purity is critical to ensure the desired stereoisomer has been synthesized and isolated. This is typically achieved using chiral chromatography techniques. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are powerful methods for separating enantiomers, allowing for the determination of the enantiomeric excess (e.e.). In these techniques, the sample is passed through a column containing a chiral stationary phase, which interacts differently with each enantiomer, leading to different retention times and thus, their separation and quantification. While specific enantiomeric purity data for this compound is not extensively published in readily available literature, analogous syntheses of chiral aziridines and azetidines report achieving high enantiomeric excess, often exceeding 99%. chim.it

Table 1: Methods for Enantiomeric Purity Assessment

| Method | Principle | Application to this compound |

|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase | Separation and quantification of (S) and (R) enantiomers. |

| Chiral GC | Separation based on differential volatility and interaction with a chiral stationary phase | Suitable for volatile derivatives of the compound. |

Conformational Analysis of the Azetidine Ring

The four-membered azetidine ring is not planar due to ring strain, which is estimated to be around 25.4 kcal/mol. rsc.org This inherent strain forces the ring to adopt a puckered conformation to relieve some of the torsional and angle strain. rsc.orgnih.gov The degree of puckering and the preferred conformation are influenced by the nature and position of the substituents on the ring.

Influence of Fluorine on Stereoelectronic Effects

The fluorine atom, being the most electronegative element, exerts significant stereoelectronic effects that can profoundly influence the molecule's conformation and reactivity. nih.govresearchgate.net One of the most notable phenomena is the gauche effect, where a gauche conformation (a dihedral angle of approximately 60°) between two electronegative substituents is favored over the anti conformation. acs.org

In this compound, the interaction between the C-F bond and the nitrogen lone pair or the C-N bonds of the ring is of particular interest. The strong electron-withdrawing nature of the fluorine atom can polarize the C-F bond, creating a σ* (sigma-antibonding) orbital with low energy. This low-lying σ* C-F orbital can accept electron density from the nitrogen lone pair through hyperconjugation. This n -> σ* interaction is stabilizing and is maximized when the nitrogen lone pair and the C-F bond are anti-periplanar. This stereoelectronic preference can influence the puckering of the azetidine ring and the rotational preference of the fluoromethyl group. Such fluorine-induced effects have been shown to impact the reactivity and regioselectivity of nucleophilic substitution reactions in strained heterocycles. nih.gov

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound. ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the connectivity, chemical environment, and stereochemistry of the molecule.

¹H NMR: The proton spectrum would show distinct signals for the protons on the azetidine ring and the fluoromethyl group. The chemical shifts and coupling constants (J-values) are particularly informative. For example, the diastereotopic protons of the CH₂F group would likely appear as a doublet of doublets due to coupling with both the fluorine atom (²JHF) and the proton at the C2 position (³JHH). The protons on the four-membered ring would exhibit complex splitting patterns due to geminal and vicinal couplings, which can be used to deduce the ring's conformation.

¹³C NMR: The carbon spectrum would show four distinct signals corresponding to the four carbon atoms in the molecule. The carbon of the fluoromethyl group would appear as a doublet due to one-bond coupling with the fluorine atom (¹JCF). The magnitude of this coupling constant is typically large. The C2 carbon would also exhibit a smaller two-bond coupling to fluorine (²JCF). nih.gov

¹⁹F NMR: The fluorine spectrum would show a single resonance, likely a triplet of doublets, due to coupling with the two protons of the fluoromethyl group (²JFH) and the proton at C2 (³JFH).

While specific spectral data for this compound is not widely published, data for a similar compound, N-Boc-cis-3-phenyl-2-(trifluoromethyl)azetidine, provides analogous insights. researchgate.net

Table 2: Expected NMR Spectroscopic Data for this compound

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity and Coupling | Information Gained |

|---|---|---|---|

| ¹H (CH₂F) | 4.0 - 5.0 | Doublet of doublets (dd) | Coupling with ¹⁹F and C2-H confirms structure. |

| ¹H (Ring) | 2.0 - 4.0 | Complex multiplets | Ring puckering and substituent orientation. |

| ¹³C (CH₂F) | 80 - 90 | Doublet (d) due to ¹JCF | Confirms the presence of the C-F bond. |

| ¹³C (Ring) | 20 - 70 | Singlets or doublets (due to JCF) | Ring carbon environments. |

Vibrational Spectroscopy (IR, Raman) for Conformational Insight

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of the molecule, which are sensitive to its structure and conformation. mdpi.com

IR Spectroscopy: The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the stretching and bending vibrations of its functional groups. Key expected absorptions include C-H stretching vibrations (around 2850-3000 cm⁻¹), N-H stretching (for the free base, around 3300-3500 cm⁻¹), and the prominent C-F stretching vibration, which typically appears in the 1000-1400 cm⁻¹ region. nih.gov The precise frequencies of the ring vibrations can provide clues about the ring's puckering and conformational state.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The symmetric vibrations of the azetidine ring would be more prominent in the Raman spectrum.

X-ray Crystallography of Derivatives for Detailed Structural Studies

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details. While obtaining suitable crystals of the parent this compound might be challenging, crystalline derivatives are often prepared for analysis.

For instance, forming a salt with a suitable acid (e.g., hydrochloride) or creating a derivative with a bulky substituent (e.g., a tosyl or benzoyl group) can facilitate crystallization. The resulting crystal structure would provide unambiguous proof of the (S)-stereochemistry and reveal the exact puckering of the azetidine ring, the orientation of the fluoromethyl group, and any significant intermolecular interactions in the crystal lattice. X-ray diffraction analysis has been successfully used to determine the relative stereochemistry of related substituted 2-(trifluoromethyl)azetidin-3-ols, confirming a trans relationship between the hydroxyl and trifluoromethyl groups. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| L-azetidine-2-carboxylic acid |

| N-Boc-cis-3-phenyl-2-(trifluoromethyl)azetidine |

Future Directions and Emerging Research Avenues

Development of Next-Generation Synthetic Methodologies

The synthesis of substituted azetidines, particularly those bearing fluorinated groups, remains a challenging endeavor that stimulates the development of innovative chemical strategies. magtech.com.cnacs.org Traditional methods often rely on the cyclization of γ-chloro-amines. nih.gov However, next-generation methodologies are emerging to provide more efficient, divergent, and stereocontrolled access to these valuable building blocks.

One promising approach involves the strain-release reactions of highly strained intermediates like 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes. nih.govresearchgate.net These precursors, accessible through diastereoselective cyclopropanation, can undergo ring-opening reactions with various reagents to yield diversely substituted 2-(trifluoromethyl)azetidines. nih.gov For instance, reactions with benzyl (B1604629) chloroformate or trifluoroacetic anhydride (B1165640) can produce 3-chloroazetidines or azetidin-3-ols, respectively. researchgate.net Palladium-catalyzed hydrogenolysis provides another route to cis-2,3-disubstituted azetidines. nih.govresearchgate.net

Continuous flow technology is also being harnessed to manage highly reactive intermediates in azetidine (B1206935) synthesis. uniba.it Flow microreactors allow for precise control over reaction conditions, enabling the use of lithiated intermediates at higher temperatures than in traditional batch processing. uniba.it This technology offers a safer, more scalable, and potentially more sustainable approach to the functionalization of the azetidine ring. uniba.it

Another novel strategy utilizes azetidine sulfonyl fluorides (ASFs) as versatile reagents. acs.orgnih.gov These compounds can act as precursors to carbocations through an unusual defluorosulfonylation (deFS) reaction pathway under mild thermal conditions. chemrxiv.orgnih.gov The resulting reactive intermediates can be coupled with a wide array of nucleophiles, enabling the generation of novel and diverse azetidine derivatives that are attractive for drug discovery programs. chemrxiv.orgnih.gov

| Methodology | Key Precursor/Reagent | Description | Advantages |

|---|---|---|---|

| Strain-Release Ring Opening | 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butanes | Ring-opening of a highly strained bicyclic system to introduce diverse substituents onto the azetidine ring. nih.govresearchgate.net | Provides access to diversely functionalized 2-(trifluoromethyl)azetidines. nih.gov |

| Continuous Flow Synthesis | Lithiated azetidines | Use of microreactors for controlled generation and functionalization of highly reactive organometallic intermediates. uniba.it | Enhanced safety, scalability, and control over reaction conditions. uniba.it |

| Defluorosulfonylation (deFS) | Azetidine Sulfonyl Fluorides (ASFs) | Mild thermal activation generates carbocation intermediates that couple with various nucleophiles. nih.govchemrxiv.org | High functional group tolerance and access to novel chemical motifs. chemrxiv.org |

Exploration of Novel Biological Targets and Pathways

Azetidines are increasingly recognized as privileged heterocyclic scaffolds in medicinal chemistry, with the potential to offer improved pharmacokinetic properties compared to their five- and six-membered ring counterparts. nih.gov The introduction of a fluoromethyl group at the C2 position can significantly modulate the compound's basicity, lipophilicity, and metabolic stability, making (S)-2-(fluoromethyl)azetidine an attractive core for structure-activity relationship (SAR) studies. nih.gov

While research on the specific biological targets of this compound is still developing, derivatives of related fluorinated and non-fluorinated azetidines have shown activity against a range of targets. For example, trifluoromethyl-azetidine-carboxamides have been discovered as potent and orally bioavailable agonists for the Takeda G-protein-coupled receptor 5 (TGR5), a key target in pathways related to diabetes and metabolic syndrome. nih.gov Furthermore, a bicyclic azetidine derivative, BRD3914, has demonstrated in vivo antimalarial activity, highlighting the potential of this scaffold in infectious disease research. harvard.edu

The exploration for new applications is ongoing. The conformational constraint imposed by the four-membered ring, combined with the electronic effects of the fluoromethyl group, can be exploited to design selective inhibitors or modulators for various enzyme and receptor families. The development of new functionalization methods for the azetidine ring will facilitate the creation of diverse libraries of this compound derivatives for screening against novel biological targets. nih.gov The goal is to identify new pathways where the unique structural features of this scaffold can provide significant advantages in terms of potency, selectivity, and drug-like properties.

Integration with Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of drug discovery and compound design. nih.govresearchgate.net These computational tools offer powerful capabilities for designing novel molecules, predicting their properties, and planning their synthesis, all of which are highly relevant to research on this compound. springernature.comphiladelphia.edu.jo

Generative AI models, such as recurrent neural networks (RNNs) and variational autoencoders (VAEs), can be trained on large datasets of known chemical structures to generate novel molecules with desired properties. researchgate.net These models can explore the vast chemical space around the this compound scaffold to suggest new derivatives with potentially enhanced biological activity or improved pharmacokinetic profiles. springernature.com

Furthermore, AI is crucial for computer-aided synthesis planning (CASP). nih.gov Retrosynthesis algorithms, powered by deep learning, can analyze a target molecule like a complex this compound derivative and propose viable synthetic routes. philadelphia.edu.jo These tools can learn from millions of published chemical reactions to suggest disconnections and identify suitable starting materials, significantly accelerating the synthetic process. nih.gov For example, an AI model could be used to design an efficient, multi-step synthesis for a novel azetidine-based drug candidate, potentially identifying routes that a human chemist might overlook. philadelphia.edu.jonih.gov

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| De Novo Drug Design | Generative models create novel molecular structures based on learned chemical rules and desired properties. researchgate.net | Rapidly generates diverse libraries of novel azetidine derivatives for virtual screening and synthesis. springernature.com |

| Property Prediction | ML models predict ADMET (absorption, distribution, metabolism, excretion, toxicity) properties, bioactivity, and physicochemical characteristics. nih.gov | Prioritizes candidate molecules with higher chances of success, reducing time and cost of experimental testing. |

| Retrosynthesis Planning (CASP) | AI algorithms propose step-by-step synthetic pathways for a target molecule. nih.gov | Accelerates the design of efficient and practical synthetic routes, overcoming synthetic challenges. philadelphia.edu.jo |

Challenges and Opportunities in this compound Research

Despite its significant potential, research into this compound faces several challenges. The primary hurdle is synthetic accessibility. acs.orgnih.gov The construction of the strained four-membered ring, especially with stereochemical control at the C2 position, can be complex and low-yielding. magtech.com.cn The development of robust, scalable, and cost-effective synthetic routes is critical for making this building block and its derivatives more widely available for biological screening and drug development programs.

However, these challenges are balanced by substantial opportunities. The azetidine ring is an underexplored chemical motif compared to more common five- and six-membered heterocycles. nih.gov This provides an opportunity to discover novel intellectual property and develop drugs with unique mechanisms of action. The incorporation of the fluoromethyl group offers a strategic way to fine-tune molecular properties, potentially overcoming common drug development issues like metabolic instability or off-target effects. nih.gov

The growing demand in medicinal chemistry for sp³-rich, polar, and three-dimensional scaffolds to improve drug properties creates a significant opportunity for compounds like this compound. acs.orgnih.gov As synthetic methodologies become more advanced and our understanding of its biological potential deepens, this unique fluorinated heterocycle is poised to become an increasingly important component in the design of next-generation therapeutics. nih.govchemrxiv.org

Q & A

Q. What are the established synthetic routes for (S)-2-(Fluoromethyl)azetidine, and how do yields vary under different conditions?

this compound can be synthesized via stereoselective methods, such as nucleophilic fluorination of azetidine precursors. For example, substituting hydroxyl or tosyl groups with fluorine using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Yields depend on precursor stability and reaction conditions (e.g., temperature, solvent polarity). A reported route achieved ~79% yield using (S)-2-(tosylmethyl)azetidine as a precursor, while alternative pathways with Boc-protected intermediates showed lower efficiency (~12%) due to steric hindrance . Characterization via NMR and chiral HPLC is critical to confirm enantiomeric purity.

Q. How does the fluorine substituent influence the compound’s physicochemical properties?

The fluoromethyl group enhances lipophilicity ( increases by ~0.5–1.0 compared to non-fluorinated analogs) and metabolic stability. Fluorine’s electronegativity also induces dipole-dipole interactions, affecting solubility and crystal packing. For example, this compound’s melting point is ~15–20°C lower than its hydroxylated analog due to reduced hydrogen bonding .

Q. What analytical techniques are recommended for characterizing this compound purity and stereochemistry?

Q. How does chirality at the fluoromethyl position affect biological activity?

The (S)-enantiomer often exhibits higher binding affinity to targets like G-protein-coupled receptors (GPCRs) due to spatial compatibility with chiral binding pockets. For example, in enzyme inhibition assays, the (S)-form showed 3–5× greater activity than the (R)-enantiomer in blocking monoamine oxidases .

Advanced Research Questions

Q. What strategies mitigate racemization during fluoromethylation reactions?

Q. How can computational modeling predict this compound’s metabolic stability?

Density functional theory (DFT) calculations assess bond dissociation energies (BDEs) for C-F bonds, predicting susceptibility to oxidative metabolism. Molecular dynamics (MD) simulations model interactions with cytochrome P450 enzymes, identifying metabolic hotspots. For example, simulations predict slower oxidation of the fluoromethyl group compared to chlorinated analogs .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies in yields (e.g., 12% vs. 79% for similar routes) often stem from:

Q. How does this compound interact with biological targets compared to non-fluorinated azetidines?

Fluorine’s inductive effect stabilizes charge-transfer interactions in enzyme active sites. For example, in β-lactamase inhibition assays, the fluoromethyl analog showed a 50% lower than the parent azetidine due to enhanced hydrogen bonding with catalytic serine residues .

Q. What are the challenges in scaling up enantioselective synthesis for preclinical studies?

- Catalyst cost : Chiral catalysts (e.g., Jacobsen’s salen complexes) increase production costs.

- Purification : Diastereomeric salts require multiple recrystallizations.

- Regulatory compliance : Quantifying genotoxic impurities (e.g., residual fluorinating agents) demands rigorous LC-MS/MS validation .

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives?

Systematic substitution at the azetidine nitrogen or fluoromethyl carbon alters potency. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.